molecular formula C8H11ClN2O B2867896 3-Amino-1-cyclopropylpyridin-2-one;hydrochloride CAS No. 2470439-51-9

3-Amino-1-cyclopropylpyridin-2-one;hydrochloride

Cat. No.: B2867896
CAS No.: 2470439-51-9
M. Wt: 186.64
InChI Key: WFOCRXJYMZBASI-UHFFFAOYSA-N
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Description

3-Amino-1-cyclopropylpyridin-2-one;hydrochloride is a versatile chemical compound used in scientific research. Its unique properties make it valuable for various applications, such as drug synthesis and biomedical studies.

Scientific Research Applications

3-Amino-1-cyclopropylpyridin-2-one;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various chemical compounds.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for “3-Amino-1-cyclopropylpyridin-2-one;hydrochloride” includes hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It’s important to follow these guidelines to ensure safety while handling this compound.

Chemical Reactions Analysis

3-Amino-1-cyclopropylpyridin-2-one;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents are used to reduce the compound, often leading to the formation of different derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 3-Amino-1-cyclopropylpyridin-2-one;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism of action is limited, it is known to interact with various enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

3-Amino-1-cyclopropylpyridin-2-one;hydrochloride can be compared with other similar compounds, such as:

  • 2-Amino-1-cyclopropylpyridin-3-one;hydrochloride
  • 3-Amino-1-cyclopropylpyridin-4-one;hydrochloride

These compounds share similar structural features but differ in the position of the amino group on the pyridinone ring. The unique positioning of the amino group in this compound contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

3-amino-1-cyclopropylpyridin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c9-7-2-1-5-10(8(7)11)6-3-4-6;/h1-2,5-6H,3-4,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOCRXJYMZBASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC=C(C2=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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